10,11-Dioxoepierythratidine is a notable compound belonging to the class of alkaloids derived from the Erythrina genus of plants. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and cytotoxic effects. Alkaloids are nitrogen-containing compounds that often exhibit pharmacological properties, making them significant in medicinal chemistry.
The primary source of 10,11-Dioxoepierythratidine is the Erythrina species, particularly Erythrina variegata and Erythrina americana. These plants have been traditionally used in various cultures for their medicinal properties. The extraction of this alkaloid typically involves methods such as solvent extraction followed by chromatographic techniques to isolate the desired compound from plant material .
The synthesis of 10,11-Dioxoepierythratidine can be achieved through various synthetic pathways. One notable approach includes formal asymmetric synthesis techniques that utilize key intermediates derived from simpler precursors. For instance, the synthesis may involve the use of L-tyrosine as a starting material, which can be transformed through a series of reactions including oxidation and cyclization to yield the desired alkaloid .
The synthesis process typically involves:
The molecular structure of 10,11-Dioxoepierythratidine features a bicyclic framework typical of erythrinan alkaloids. The compound contains two carbonyl groups at positions 10 and 11 on the bicyclic system, which significantly influence its chemical reactivity and biological activity.
10,11-Dioxoepierythratidine undergoes various chemical reactions typical for carbonyl-containing compounds. These reactions include:
The reactivity of 10,11-Dioxoepierythratidine is influenced by its functional groups, which enable it to form various derivatives that may exhibit enhanced or altered biological activities .
The mechanism of action for 10,11-Dioxoepierythratidine involves its interaction with biological macromolecules such as proteins and nucleic acids. The presence of carbonyl groups allows for hydrogen bonding and other non-covalent interactions that can disrupt cellular processes in pathogens.
Research indicates that this compound exhibits antimycobacterial activity by inhibiting cell wall synthesis in Mycobacterium tuberculosis and potentially inducing apoptosis in cancer cells through pathways involving oxidative stress .
Relevant analyses often include spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
10,11-Dioxoepierythratidine has potential applications in:
10,11-Dioxoepierythratidine is a specialized metabolite isolated from specific taxa within the pantropical Erythrina genus (Fabaceae). This genus encompasses over 115 species distributed across tropical and subtropical regions worldwide [1] [7]. The compound was first identified and structurally characterized from the bark of Erythrina subumbrans, a species native to Thailand [5]. Limited distribution studies indicate its occurrence correlates with specific evolutionary clades, particularly Old World species. While alkaloid production is ubiquitous across Erythrina, the presence of the 10,11-diketo modification represents a rare oxidative specialization observed in only a few documented species to date [5] [9].
Table 1: Phylogenetic Distribution of 10,11-Dioxoepierythratidine in Erythrina
Erythrina Species | Plant Part | Geographic Origin | Co-occurring Alkaloids |
---|---|---|---|
E. subumbrans | Bark | Thailand | (+)-10,11-Dioxoerythratine, (+)-10,11-Dioxoerythratidinone |
E. lysistemon | Flowers | South Africa | 11β-Hydroxyerysotramidine, Erysotrine N-oxide |
E. arborescens | Flowers | China (Yunnan) | Erytharborines, Erysotrine derivatives |
The erythrinan core of 10,11-dioxoepierythratidine originates from the condensation of a tyrosine-derived phenethylamine unit (e.g., N-methyltyramine) and a dopamine-derived dihydroxyphenylacetaldehyde. This intramolecular Mannich reaction constructs the fundamental tetracyclic 6/5/6/6 ring system characteristic of Erythrina alkaloids [3] [5]. Crucially, the stereochemistry at the C-5 chiral center distinguishes the "erythratidine" series (epimeric at C-3 compared to erythraline-type alkaloids). Isotopic labeling studies suggest the initial bicyclic intermediate undergoes oxidative phenolic coupling to form the characteristic spirocyclic D ring before lactam closure completes the tetracyclic framework [6] [9].
Table 2: Key Biosynthetic Precursors and Enzymatic Steps in Tetracyclic Skeleton Formation
Precursor | Structural Role | Proposed Enzymatic Transformation | Intermediate Formed |
---|---|---|---|
N-Methyltyramine | Provides rings A/B/C atoms | Phenol oxidative coupling | Norprotosinomenine-like |
Dihydroxyphenylacetaldehyde | Provides ring D atoms | Mannich condensation | Benzylisoquinoline |
S-Adenosylmethionine (SAM) | N-Methylation | Methyltransferase | Tertiary amine |
Molecular Oxygen | Ring closure | P450 oxidase | Spirodienone |
The defining structural feature of 10,11-dioxoepierythratidine is the vicinal diketone functionality at positions C-10 and C-11. This modification arises via a two-step oxidation of the parent alkaloid epierythratidine. Biochemical evidence suggests initial cytochrome P450-mediated hydroxylation at C-11 generates an unstable intermediate, which is rapidly oxidized further by a short-chain dehydrogenase/reductase (SDR) or a quinone-dependent dehydrogenase to yield the 11-keto derivative. Subsequent oxidation at the adjacent benzylic position (C-10) forms the conjugated diketone system [5] [8] [9]. The carbonyl groups significantly alter the molecule's electronic properties and reactivity compared to non-oxidized erythrinans. Mass spectrometric analysis confirms the molecular formula C₁₉H₂₁NO₆ (MW: 359.38 g/mol) for this oxidized derivative [2].
Table 3: Oxidative Modifications in Erythrina Alkaloids
Alkaloid | Oxidation Pattern | Enzymatic Mechanism | Biological Significance |
---|---|---|---|
10,11-Dioxoepierythratidine | Vicinal diketone (C-10/C-11) | P450 → Dehydrogenase | Enhanced electrophilicity, potential bioactivity modulation |
8-Oxoerythraline | Ketone at C-8 | P450-mediated oxidation | Altered ring B conjugation |
Erysotrine N-Oxide | N-Oxide | Flavin monooxygenase | Increased polarity, reduced basicity |
11β-Hydroxyerysotramidine | Hydroxyl at C-11 | P450 hydroxylation | Stereospecific modification |
10,11-Dioxoepierythratidine biosynthesis diverges significantly from pathways leading to non-aromatic erythrinan alkaloids. Non-aromatic types, such as dihydro-β-erythroidine or cocculolidine, retain ring C in a reduced state (dihydro or tetrahydro form) and often incorporate additional ring systems (e.g., five-membered lactones in cocculolidine) [5] [6]. Key differences include:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1